3β,5α,6β-三羟基胆甾烷-d7

描述

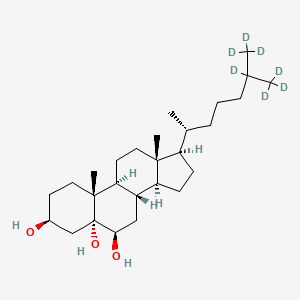

3beta,5alpha,6beta-Trihydroxycholestane-d7 is a deuterium-labeled cholesterol analog . It has a molecular formula of C27H41D7O3 and a molecular weight of 427.71 . It is useful in the treatment of arteriosclerosis, hyperlipemia, obesity, and diabetes .

Molecular Structure Analysis

The molecular structure of 3beta,5alpha,6beta-Trihydroxycholestane-d7 is represented by the formula C27H41D7O3 . This indicates that it consists of 27 carbon atoms, 41 hydrogen atoms replaced by deuterium, and 3 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 3beta,5alpha,6beta-Trihydroxycholestane-d7 include a molecular weight of 427.71 and a molecular formula of C27H41D7O3 .科学研究应用

药物毒理学

3β,5α,6β-三羟基胆甾烷-d7: 在药物毒理学中用作参考标准。 它有助于了解与胆固醇代谢相关的物质的代谢途径和毒理学特征 .

代谢研究

该化合物作为氘标记的胆固醇类似物,在代谢研究中至关重要。 由于稳定同位素标记,它允许研究人员以更高的精度追踪胆固醇及其类似物的代谢途径 .

心血管研究

在心血管研究中,This compound用于研究胆固醇及其衍生物对心脏病的影响。 它在动脉粥样硬化和高脂血症的研究中特别有用,提供对这些疾病发展过程的见解 .

肥胖和糖尿病研究

该化合物在肥胖和糖尿病研究中也很重要。 它有助于探索胆固醇衍生物如何影响脂肪代谢和胰岛素抵抗,这是这些疾病的关键因素 .

神经保护研究

研究表明,像This compound这样的胆固醇衍生物可以具有神经保护作用。 它们已被证明可以增加各种类型神经元的存活率,并在脑缺血模型中具有保护作用 .

胆固醇结合蛋白研究

This compound: 在胆固醇结合蛋白研究中充当胆固醇的替代品。 这种应用对于理解胆固醇与调节其细胞转运和信号传导的蛋白质之间的相互作用至关重要 .

核受体研究

该化合物与核受体(如过氧化物酶体增殖物激活受体γ(PPARγ))相互作用,PPARγ参与调节细胞增殖、分化和代谢。 研究这种相互作用对于开发治疗代谢紊乱的疗法至关重要 .

药物开发

最后,This compound在药物开发中至关重要,特别是针对胆固醇相关途径的药物。 它有助于合成新化合物并测试其功效和安全性 .

作用机制

Target of Action

3β,5α,6β-Trihydroxycholestane-d7 is a deuterium-labeled cholesterol analog . Cholesterol is a crucial component of cell membranes and serves as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D . Therefore, the primary targets of this compound are likely to be the same as those of cholesterol.

Mode of Action

As a cholesterol analog, it may interact with the same targets as cholesterol, influencing membrane fluidity and permeability, and serving as a precursor for various bioactive molecules .

Biochemical Pathways

3β,5α,6β-Trihydroxycholestane-d7, like cholesterol, is involved in a series of enzymatic reactions in the liver and other organs . It may affect the synthesis of steroid hormones, bile acids, and vitamin D, all of which play crucial roles in various physiological processes .

Pharmacokinetics

Cholesterol is absorbed in the intestine, distributed throughout the body via lipoproteins, metabolized in the liver, and excreted in the bile .

Result of Action

The molecular and cellular effects of 3β,5α,6β-Trihydroxycholestane-d7 are likely to be similar to those of cholesterol, given their structural similarity. Cholesterol plays a vital role in maintaining cell membrane integrity and fluidity, and its derivatives serve as signaling molecules that regulate a variety of physiological processes .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 3β,5α,6β-Trihydroxycholestane-d7. For instance, a diet high in cholesterol may affect the compound’s efficacy by altering the body’s cholesterol metabolism .

生化分析

Biochemical Properties

3beta,5alpha,6beta-Trihydroxycholestane-d7 interacts with and activates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .

Cellular Effects

The compound 3beta,5alpha,6beta-Trihydroxycholestane-d7 has been shown to have potential health benefits, including reducing inflammation and oxidative stress in the body . Some studies suggest that it may also play a role in regulating blood sugar levels and improving insulin sensitivity .

Molecular Mechanism

The molecular mechanism of 3beta,5alpha,6beta-Trihydroxycholestane-d7 involves its interaction with PPARγ . By activating this receptor, it can influence cellular processes such as proliferation, differentiation, and metabolism .

Metabolic Pathways

3beta,5alpha,6beta-Trihydroxycholestane-d7 is part of the cholestane class of compounds, which are closely related to cholesterol . It is formed from cholesterol through a series of enzymatic reactions in the liver and other organs .

属性

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-UCHKBJBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

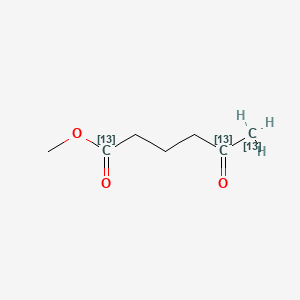

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)